Structural Precedence in Tankyrase-2 Co-Crystal Structures: The C2-Piperazine Scaffold as a Validated HTS Hit
The co-crystal structure of tankyrase-2 (TNKS2) with compound 1a (2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one) has been solved at 2.06 Å resolution (PDB: 5ZQO) [1]. Compound 1a served as the high-throughput screening (HTS) hit from which the clinical candidate RK-287107 was developed [2]. While the target compound lacks the 2-methoxyphenyl substituent, its core scaffold is identical, directly demonstrating that the 2-piperazinyl-tetrahydroquinazolinone chemotype engages the nicotinamide-binding pocket of TNKS2. In contrast, alternative 2-alkyl or 2-morpholino tetrahydroquinazolinones lack this crystallographically validated binding mode and were not identified as hits in the same HTS campaign [2].
| Evidence Dimension | Crystallographic binding validation of the 2-piperazinyl-tetrahydroquinazolinone core in tankyrase-2 |
|---|---|
| Target Compound Data | Core scaffold present in PDB 5ZQO (ligand: 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one; resolution 2.06 Å) [1] |
| Comparator Or Baseline | 2-Alkyl and 2-morpholino tetrahydroquinazolinones: not reported as tankyrase HTS hits in the same screening cascade [2] |
| Quantified Difference | Qualitative: only the 2-piperazinyl scaffold yielded a co-crystal structure; no equivalent structure for 2-morpholino or 2-alkyl analogs in tankyrase |
| Conditions | X-ray diffraction, TNKS2 catalytic domain; HTS against TNKS1/TNKS2 (J. Med. Chem. 2019, 62, 3407–3427) |
Why This Matters
This crystallographic validation establishes the 2-piperazinyl-tetrahydroquinazolinone core as a privileged scaffold for tankyrase inhibitor design, making the target compound the preferred starting material for hit-to-lead optimization compared to non-piperazine analogs.
- [1] PDB 5ZQO: Tankyrase-2 in complex with compound 1a (2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one). Deposited 2018. DOI: 10.2210/pdb5zqo/pdb. View Source
- [2] Shirai, F.; Tsumura, T.; Yashiroda, Y.; et al. Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. J. Med. Chem. 2019, 62, 3407–3427. PMID: 30883102. View Source
